molecular formula C14H15N3O2S2 B2886712 (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione CAS No. 477845-65-1

(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione

Cat. No.: B2886712
CAS No.: 477845-65-1
M. Wt: 321.41
InChI Key: FBTLHIHBOZOGFC-FOWTUZBSSA-N
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Description

The compound "(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2-dione" is a heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazine core fused with a hydrazone substituent. Its structure includes a methyl group at position 1 and a 4-methylphenyl hydrazone moiety at position 4, stabilized in the (4E) configuration. This molecule is synthesized via condensation reactions involving thiazine precursors and substituted hydrazines, often characterized using X-ray crystallography (e.g., SHELX/ORTEP software ). Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for bioactivity studies.

Properties

IUPAC Name

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-10-3-5-11(6-4-10)15-16-12-9-21(18,19)17(2)13-7-8-20-14(12)13/h3-8,15H,9H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTLHIHBOZOGFC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylaniline with a thieno[3,2-c]thiazin derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs differ in core heterocycles, substituents, or stereochemistry. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Hydrogen Bonding Features Reference
(4E)-Target Compound Thieno[3,2-c][1,2]thiazine 1-Methyl, 4-(4-methylphenyl hydrazone), sulfone C–H···O chains, π-π stacking
(4Z)-1-Methyl-4-[(2E)-2-(4-methylbenzylidene)hydrazin-1-ylidene]-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione Benzothiazine Similar hydrazone, but Z-configuration Dihedral angle 6.3°, C–H···O interactions
1-Methyl-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-hydrazone Thieno[3,2-c][1,2]thiazine Lacks 4-methylphenyl group; simpler hydrazone Unreported
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Thiazolidinone Hydroxyphenyl, methoxy groups N–H···O/S interactions

Key Observations:

  • Substituent Effects: The 4-methylphenyl group in the target compound increases lipophilicity, which may improve membrane permeability compared to simpler hydrazones .
  • Stereochemistry: The (4E) configuration in the target compound vs. (4Z) in benzothiazine analogs influences molecular geometry, altering π-π stacking and dihedral angles (6.3° in benzothiazine vs. likely larger angles in thieno-thiazine) .

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s C–H···O interactions form C(5) chains, enhancing crystal packing stability . Thiazolidinones exhibit stronger N–H···O/S bonds, favoring solubility in polar solvents .
  • Thermal Stability: The rigid thieno-thiazine core likely confers higher melting points compared to flexible thiazolidinones.

Biological Activity

The compound (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione is a thiazine derivative that has garnered attention in pharmacological studies due to its potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis methods and biological evaluations.

Chemical Structure and Properties

This compound belongs to the thiazine class of heterocyclic compounds characterized by a sulfur and nitrogen atom within a six-membered ring. Its structure can be represented as follows:

C12H12N4S2O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{S}_2\text{O}_2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanisms may vary depending on the biological context and the specific targets involved.

1. Antioxidant Activity

Research indicates that thiazine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial in preventing cellular damage associated with various diseases .

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in several studies. For instance, analogues of thiazines have been evaluated for their ability to inhibit inflammatory mediators in vitro and in vivo. One study reported that certain thiazine derivatives effectively reduced edema caused by inflammatory agents such as carrageenan .

3. Antimicrobial Activity

Thiazine derivatives have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

4. Analgesic Properties

The analgesic effects of thiazine derivatives have been documented through various pharmacological tests using animal models. Compounds similar to the one showed significant pain relief comparable to standard analgesics like indomethacin .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryReduces edema; inhibits inflammatory mediators
AntimicrobialEffective against Gram-positive/negative bacteria
AnalgesicSignificant pain relief; comparable to indomethacin

Synthesis Methods

The synthesis of this compound typically involves the reaction of hydrazine derivatives with thiazine precursors under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity while maintaining biological activity.

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